4-Iodobenzenesulfonamide: A Technical Guide to Chemical Properties and Synthesis
4-Iodobenzenesulfonamide: A Technical Guide to Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobenzenesulfonamide is an aromatic organic compound that belongs to the sulfonamide class. It serves as a crucial building block and intermediate in medicinal chemistry and organic synthesis. The presence of both a sulfonamide group and an iodine atom on the benzene ring provides two reactive sites for further chemical modification. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2][3][4] The iodine atom offers a versatile handle for introducing additional complexity through reactions such as cross-coupling, making it a valuable scaffold in the design and synthesis of novel drug candidates and functional materials.[5] This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Iodobenzenesulfonamide.
Chemical and Physical Properties
4-Iodobenzenesulfonamide is typically an off-white to light brown crystalline powder.[6] Its key chemical identifiers and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| IUPAC Name | 4-iodobenzene-1-sulfonamide | [6][7][8] |
| Synonyms | p-Iodobenzenesulfonamide, 4-Iodobenzenesulphonamide | [7][9][10] |
| CAS Number | 825-86-5 | [6][7][8][9] |
| Molecular Formula | C₆H₆INO₂S | [6][7][8][9] |
| Molecular Weight | 283.09 g/mol | [7][8][10] |
| Appearance | Off-white to pink to light brown crystalline powder | [6] |
| Melting Point | 191-195 °C | [6][10] |
| pKa (Predicted) | 9.88 ± 0.10 | [9] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. | |
| InChI Key | KQZFABSTXSNEQH-UHFFFAOYSA-N | [6][7][8] |
| SMILES | C1=CC(=CC=C1S(=O)(=O)N)I | [7][8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 4-Iodobenzenesulfonamide.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for 4-Iodobenzenesulfonamide include:
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N-H Stretching: Asymmetric and symmetric stretching vibrations for the -NH₂ group are typically observed in the range of 3390–3229 cm⁻¹.[3]
-
S=O Stretching: Strong, distinct peaks for the asymmetric and symmetric stretching of the sulfonyl (SO₂) group appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3]
-
S-N Stretching: The stretching vibration for the sulfur-nitrogen bond is found in the 924–906 cm⁻¹ region.[3]
-
Aromatic C-H Stretching: Peaks are typically observed above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands appear in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
-
¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the aromatic protons of the para-substituted ring would appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm).[11] The two protons of the sulfonamide (-SO₂NH₂) group would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.[12]
-
¹³C NMR: The spectrum would show four signals for the aromatic carbons due to the molecule's symmetry, along with any signals from the solvent.
Synthesis of 4-Iodobenzenesulfonamide
The synthesis of 4-Iodobenzenesulfonamide is typically achieved through a two-step process starting from iodobenzene. The first step involves the chlorosulfonation of iodobenzene to produce the key intermediate, 4-iodobenzenesulfonyl chloride. The second step is the amination of this intermediate to yield the final product.
Experimental Protocols
Step 1: Synthesis of 4-Iodobenzenesulfonyl Chloride from Iodobenzene
This reaction is an electrophilic aromatic substitution where iodobenzene is treated with chlorosulfonic acid to introduce the chlorosulfonyl group, primarily at the para position due to the directing effect of the iodine atom.[13]
-
Materials:
-
Iodobenzene
-
Chlorosulfonic acid (excess)
-
Ice bath
-
Reaction flask with a dropping funnel and gas trap (to handle evolved HCl gas)
-
-
Procedure:
-
In a fume hood, place iodobenzene in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
Slowly add chlorosulfonic acid (typically 3-4 equivalents) to the cooled iodobenzene via a dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
The solid 4-iodobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water until the washings are neutral to pH paper, and then dried under vacuum. The crude product can be recrystallized from a suitable solvent like hexane or chloroform if further purification is needed.
-
Step 2: Synthesis of 4-Iodobenzenesulfonamide from 4-Iodobenzenesulfonyl Chloride
This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia.[14]
-
Materials:
-
4-Iodobenzenesulfonyl chloride (from Step 1)
-
Concentrated aqueous ammonia (ammonium hydroxide)
-
Ice bath
-
Beaker or flask for reaction
-
-
Procedure:
-
Place the crude or purified 4-iodobenzenesulfonyl chloride in an Erlenmeyer flask.
-
In a fume hood, add an excess of cold, concentrated aqueous ammonia to the flask with stirring. The reaction is often exothermic and should be cooled in an ice bath.
-
Stir the resulting suspension vigorously for 30-60 minutes at room temperature or with gentle heating to ensure the reaction goes to completion.[14]
-
The solid product, 4-Iodobenzenesulfonamide, is collected by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted ammonia and ammonium chloride salts.
-
The product is then dried. Purity can be checked by melting point determination and spectroscopic methods. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
-
Applications in Research and Drug Development
4-Iodobenzenesulfonamide is not typically an active pharmaceutical ingredient itself but is a highly valuable intermediate for the synthesis of biologically active molecules. Its derivatives have been explored for a wide range of therapeutic applications.
-
Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is a classic framework for inhibitors of carbonic anhydrase (CA), enzymes linked to conditions like glaucoma and epilepsy. The 4-iodo- substituent can be used to explore structure-activity relationships or as a point for further chemical elaboration to improve potency and selectivity.[4]
-
Anticancer Agents: Derivatives of benzenesulfonamides have been investigated as inhibitors of oxidative phosphorylation (OXPHOS), a promising strategy for targeting cancers that rely on aerobic metabolism.[15]
-
Antibacterial Agents: As a structural analog of sulfanilamide, the foundational "sulfa drug," 4-iodobenzenesulfonamide can be a starting point for developing new antibacterial compounds.[1][2]
-
Multi-Target Ligands: In complex diseases like Alzheimer's, derivatives have been designed as multi-target-directed ligands, for instance, to inhibit cholinesterases.[16]
-
Anti-fibrotic Agents: Novel benzenesulfonamide derivatives have shown promise as anti-hepatic fibrosis agents.[17]
The utility of 4-Iodobenzenesulfonamide in a drug discovery workflow is illustrated below. The iodo group enables late-stage functionalization, allowing for the rapid generation of a library of diverse compounds for screening.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 6. 4-Iodobenzenesulfonamide, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-Iodobenzenesulfonamide, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. 4-Iodobenzenesulfonamide | C6H6INO2S | CID 13218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. 4-Iodobenzenesulfonamide, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. compoundchem.com [compoundchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Iodobenzenesulfonyl chloride | 98-61-3 | Benchchem [benchchem.com]
- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 15. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
